5-Amino-2-chloro-4-fluorophenol

Overview

Description

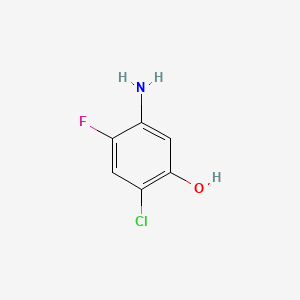

5-Amino-2-chloro-4-fluorophenol: is an organic compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . It is a member of the fluorophenol series and is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-fluorophenol can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol using a reducing agent such as stannous chloride and hydrochloric acid . Another method involves the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of chlorosulfonic acid in a solvent like carbon tetrachloride at elevated temperatures (100-130°C) is one such method . The resultant intermediate is then reduced using a combination of reducing agents to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloro-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Stannous chloride, zinc, sulfuric acid.

Substitution Reagents: Organolithium reagents, boron reagents.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

5-Amino-2-chloro-4-fluorophenol is characterized by the following functional groups:

- Amino group (-NH₂) : Enhances nucleophilicity and hydrogen bonding.

- Chloro group (-Cl) : An electron-withdrawing group that increases electrophilic character.

- Fluoro group (-F) : Affects lipophilicity and can enhance interactions with biological targets.

The compound appears as a white to light yellow crystalline solid with a melting point of approximately 70-72 °C and exhibits limited solubility in water but is soluble in organic solvents.

Scientific Research Applications

1. Chemistry

this compound serves as a versatile reagent in organic synthesis. It is utilized in the development of various organic compounds, including vascular endothelial growth factor receptor tyrosine kinase inhibitors, which are crucial for cancer treatment.

2. Biology

In biological research, this compound is employed to study enzyme interactions and cellular pathways. It acts as a building block for synthesizing bioactive molecules, contributing to advancements in medicinal chemistry.

3. Medicine

Research into the medicinal properties of derivatives of this compound has revealed potential therapeutic applications. These derivatives are being explored for their anticancer and antimicrobial activities. Preliminary studies indicate that modifications to the compound's structure could enhance its efficacy against cancer cell lines .

4. Industry

The compound finds utility in the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-negative and Gram-positive bacteria. Notable studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

The mechanism of action is believed to involve disruption of bacterial enzyme functions, leading to cell death.

Potential in Cancer Research

Derivatives of this compound have shown promise in cancer research. Molecular docking studies suggest effective binding to enzymes involved in cancer progression, indicating pathways for drug development. The proposed mechanisms include:

- Hydrogen bonding : Facilitates interactions with enzymes or receptors.

- Electrostatic forces : Influences binding affinity due to electronegative atoms.

- Hydrophobic interactions : Enhances membrane permeability and bioavailability .

Case Studies and Research Findings

Several case studies highlight the applicability of this compound in various research contexts:

1. Enzyme Inhibition Studies

Investigations into the inhibition of bacterial enzymes have shown that this compound can serve as a lead for developing new antibacterial agents. Its ability to bind effectively to enzymes involved in bacterial resistance mechanisms has been documented.

2. Genotoxicity Assessment

Research has also focused on understanding the genotoxic potential of this compound. Studies involving animal models have indicated varying degrees of toxicity at different concentrations, with implications for safety assessments in pharmaceutical applications .

3. Synthesis and Characterization

Various synthesis methods have been explored for producing this compound, including nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy have confirmed the structural integrity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. For example, it can inhibit tyrosine kinases involved in cell signaling pathways, leading to the modulation of cell growth and proliferation .

Comparison with Similar Compounds

2-Amino-5-chlorophenol: Similar structure but lacks the fluorine atom.

4-Fluorophenol: Contains a fluorine atom but lacks the amino and chloro groups.

2-Chloro-4-fluoro-5-nitrophenol: Contains similar substituents but in different positions.

Uniqueness: 5-Amino-2-chloro-4-fluorophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Biological Activity

5-Amino-2-chloro-4-fluorophenol (5-AC4F) is an organic compound characterized by its molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities. This article explores the biological activity of 5-AC4F, including its antibacterial properties, potential applications in cancer research, and insights from relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological activity:

- Amino group (-NH₂) : Contributes to hydrogen bonding and can act as a nucleophile.

- Chloro group (-Cl) : An electron-withdrawing group that enhances electrophilic character.

- Fluoro group (-F) : Influences lipophilicity and can enhance binding interactions with biological targets.

The compound appears as a white to light yellow crystalline solid with a melting point of approximately 70-72 °C. It is soluble in organic solvents but exhibits limited solubility in water.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Notable studies have demonstrated its efficacy against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial enzyme functions, which may lead to cell death.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Potential in Cancer Research

In addition to its antibacterial properties, derivatives of this compound have shown promise in anti-cancer research. Modifications to its structure could potentially enhance its therapeutic efficacy against various cancer cell lines. Preliminary molecular docking studies suggest that this compound can effectively bind to specific enzymes involved in cancer progression, indicating a pathway for further drug development.

While the precise mechanism of action remains under investigation, it is hypothesized that this compound interacts with biological targets through:

- Hydrogen bonding : Facilitating interactions with enzymes or receptors.

- Electrostatic forces : Influencing binding affinity due to the presence of electronegative atoms.

- Hydrophobic interactions : Enhancing membrane permeability and bioavailability.

These mechanisms may contribute to both its antibacterial and potential anticancer activities.

Case Studies and Research Findings

Several case studies have highlighted the applicability of this compound in various research contexts:

-

Enzyme Inhibition Studies :

- Investigations into the inhibition of bacterial enzymes have shown that 5-AC4F can serve as a lead compound for developing new antibacterial agents. The compound's ability to bind effectively to enzymes involved in bacterial resistance mechanisms has been documented.

- Genotoxicity Assessment :

-

Synthesis and Characterization :

- Various synthesis methods have been explored for producing this compound, including nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy have confirmed the structural integrity and purity of synthesized compounds.

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chloro or fluoro groups |

| Reduction | Conversion of amino group to hydroxylamine |

| Ester Hydrolysis | Hydrolysis of methyl carbonate derivatives |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 5-Amino-2-chloro-4-fluorophenol in synthetic chemistry?

To validate purity and structure, use a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (98% purity is typical for research-grade material; see vendor specifications in ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., distinguishing chloro, fluoro, and amino groups).

- Mass Spectrometry (MS) to verify molecular weight (161.56 g/mol, C₆H₅ClFNO) and fragmentation patterns .

- Elemental Analysis to cross-check empirical formula consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- First-Aid Measures : Immediate flushing with water for skin/eye exposure; consult a physician and provide the safety data sheet ( ) during medical evaluation .

- Waste Disposal : Follow institutional guidelines for halogenated phenolic waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point) of this compound?

- Literature Cross-Validation : Use databases like PubMed and Connected Papers () to identify primary sources. Compare experimental conditions (e.g., heating rates in melting point determination).

- Experimental Replication : Reproduce measurements using calibrated instruments (e.g., differential scanning calorimetry for precise melting points).

- Structural Analogs Comparison : Compare with related compounds (e.g., 2-Amino-4-fluorobenzoic acid, mp 188–196°C; ) to assess substituent effects on thermal stability .

Q. What strategies optimize synthesis yield while minimizing halogenated byproducts in this compound production?

- Catalytic Optimization : Test palladium or copper catalysts for selective halogenation to reduce side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and reduce dimerization.

- Purification Techniques : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound from chlorinated impurities .

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction parameters dynamically.

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Model electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on amino group reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in different solvents.

- Retrosynthetic Analysis : Use tools like SciFinder to identify feasible synthetic pathways and avoid competing reactions.

Q. What regulatory considerations apply to the use of this compound in cross-disciplinary research (e.g., biomaterials)?

Properties

IUPAC Name |

5-amino-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLCOLNTRPSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233461 | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-72-8 | |

| Record name | 5-Amino-2-chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.